molecular formula C20H22N2O4S3 B2962753 (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896358-97-7

(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No.: B2962753
CAS No.: 896358-97-7
M. Wt: 450.59
InChI Key: UNXJOFRUNDXRSH-MRCUWXFGSA-N
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Description

The target compound features a benzo[d]thiazol-2(3H)-ylidene core with three key substituents:

  • 6-(Methylsulfonyl group: An electron-withdrawing substituent that enhances polarity and may influence binding interactions.
  • 3-(2-Ethoxyethyl group: A flexible ether-containing alkyl chain that likely improves solubility compared to shorter or aromatic substituents.
  • The Z-configuration at the imine bond is critical for its spatial orientation and biological activity .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-17-10-9-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-5-7-15(27-2)8-6-14/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJOFRUNDXRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been evaluated asquorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

The compound likely affects the quorum sensing pathways . Quorum sensing is a method of bacterial communication and is used to evaluate population density. When the bacterial population reaches a certain level, gene expression is triggered, leading to changes in behavior. By inhibiting quorum sensing, this compound could potentially disrupt these pathways and their downstream effects.

Result of Action

The search results suggest that similar compounds have exhibited biofilm clearance at certain concentrations. Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. Clearing biofilms is often beneficial as they can contribute to bacterial resistance and chronic infections.

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a benzothiazole core substituted with various functional groups. The presence of the ethoxyethyl and methylsulfonyl groups enhances its solubility and biological activity.

Biological Activity Overview

Numerous studies have highlighted the biological potential of benzothiazole derivatives. The following sections summarize key findings related to the activity of this compound.

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on different cancer cell lines, including A431, A549, and H1299. The results demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis at low micromolar concentrations .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound B7A4311Inhibition of IL-6 and TNF-α
Compound 4iHOP-922Induction of apoptosis
(Z)-N...A549TBDTBD

2. Anti-inflammatory Effects

Benzothiazole derivatives have also shown promise in reducing inflammation. A study reported that modifications to the benzothiazole structure could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. It has been shown to possess activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the ability of benzothiazole derivatives to disrupt bacterial cell membranes .

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

4. Neuroprotective Properties

Emerging research suggests that certain benzothiazole derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Benzothiazole Derivatives :
    • Researchers synthesized a series of benzothiazole compounds and tested their anticancer properties against various cell lines.
    • Results indicated that specific substitutions significantly enhanced cytotoxicity against non-small cell lung cancer cells .
  • Antimicrobial Screening :
    • A new series of ethyl-substituted benzothiazoles was synthesized and screened against common pathogens.
    • Compounds exhibited varying degrees of antibacterial activity, with some showing potent effects against resistant strains .

Comparison with Similar Compounds

Key Findings and Implications

Thiadiazole and triazole cores introduce more heteroatoms, which may alter redox properties .

Substituent Effects :

  • Methylsulfonyl vs. Phenylsulfonyl/Azepane sulfonyl : Smaller sulfonyl groups (e.g., methyl) improve solubility, while bulkier variants (e.g., azepane) may hinder diffusion.
  • Ethoxyethyl vs. Ethyl/Ethoxy : The 2-ethoxyethyl group in the target compound offers greater conformational flexibility, possibly enhancing bioavailability.

Synthetic Accessibility :

  • Thiadiazole derivatives () are synthesized in high yields (~70–80%) via one-step reactions, whereas triazole-thiones () require tautomerization under basic conditions. The target compound’s synthesis likely involves multi-step functionalization of the benzothiazole core.

Notes

  • The Z-configuration in the target compound is critical but unaddressed in most analogs.
  • Biological activity data (e.g., kinase inhibition) is absent in the evidence, limiting functional comparison.
  • Further studies should explore substituent effects on pharmacokinetics (e.g., logP, solubility) and target binding.

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